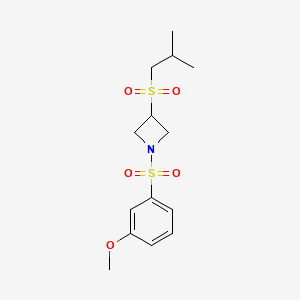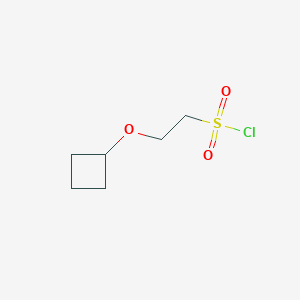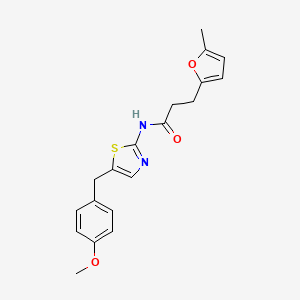![molecular formula C14H15F2NO4 B2914132 1-[3-(3,4-Difluorophenyl)propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 1191115-84-0](/img/structure/B2914132.png)
1-[3-(3,4-Difluorophenyl)propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as 1-[3-(3,4-difluorophenyl)propanoyl]-4-hydroxyproline, is a chemical with the molecular formula C14H15F2NO4 and a molecular weight of 299.27 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15F2NO4/c15-10-3-1-8(5-11(10)16)2-4-13(19)17-7-9(18)6-12(17)14(20)21/h1,3,5,9,12,18H,2,4,6-7H2,(H,20,21) . This code provides a specific textual identifier for chemical substances, describing atomic connectivity and tautomeric states but not isotopic or stereochemical information.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 299.27 .Wissenschaftliche Forschungsanwendungen
Pyridonecarboxylic Acids as Antibacterial Agents
Pyridonecarboxylic acids, closely related in structure to the queried compound, have been synthesized and evaluated for their antibacterial activity. These compounds exhibit significant in vitro and in vivo antibacterial properties, with certain analogues outperforming known antibacterial agents. This highlights the potential of such compounds in developing new antibacterial treatments (Egawa et al., 1984).
Asymmetric Synthesis and Antibacterial Properties
Research into asymmetric synthesis of enantiomers for a related antibacterial agent reveals differences in activity against aerobic and anaerobic bacteria. Such studies underscore the importance of stereochemistry in the biological efficacy of pharmaceutical agents, potentially offering a path to more effective treatments (Rosen et al., 1988).
Enhancements in Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Fluorinated alcohols, such as Hexafluoroisopropanol (HFIP), have been employed as acidic modifiers in LC-MS analyses of oligonucleotides, demonstrating improved performance over traditional carboxylic acids. This suggests the utility of fluorinated compounds in enhancing analytical methodologies, particularly in the analysis of complex biological molecules (Basiri et al., 2016).
Synthesis and Application in Medicinal Chemistry
4-Fluoropyrrolidine derivatives, which share structural motifs with the queried compound, have been identified as useful synthons in medicinal chemistry, particularly for dipeptidyl peptidase IV inhibitors. Their preparation and application highlight the role of fluorinated compounds in the synthesis of pharmaceuticals with significant therapeutic potential (Singh & Umemoto, 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm to health . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-[3-(3,4-difluorophenyl)propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO4/c15-10-3-1-8(5-11(10)16)2-4-13(19)17-7-9(18)6-12(17)14(20)21/h1,3,5,9,12,18H,2,4,6-7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXNPTKARGECMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)CCC2=CC(=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3,4-Difluorophenyl)propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxochromene-3-carboxamide](/img/structure/B2914049.png)
![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2914051.png)



![4-(4-ethylbenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
![Isoxazol-5-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2914056.png)
![Ethyl 2-(4-fluorophenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate](/img/structure/B2914058.png)
![N-[Cyano-(4-fluorophenyl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2914059.png)
![Pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B2914060.png)
![(2S,3R)-5-hydroxy-3-[(2S,3R)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B2914061.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[4-oxo-4-(phenethylamino)butanoyl]sulfanyl}propanoate](/img/structure/B2914062.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(piperidinosulfonyl)benzamide](/img/structure/B2914068.png)
